Ethyl 3-benzylpiperidine-3-carboxylate
Description
General Overview of the Benzylpiperidine Core as a Privileged Scaffold
In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a foundation for the development of a wide range of biologically active compounds. The benzylpiperidine motif is widely recognized as such a scaffold. mdpi.comnih.govresearchgate.net Its prevalence in numerous approved drugs and clinical candidates stems from its unique structural and physicochemical properties. researchgate.netnih.gov
The N-benzyl piperidine (B6355638) (N-BP) structural motif is frequently used in drug discovery due to its three-dimensional nature and significant structural flexibility. researchgate.netnih.gov This flexibility allows molecules incorporating this core to adopt conformations suitable for binding to diverse protein targets. Furthermore, the benzyl (B1604629) group can engage in crucial cation-π interactions with target proteins, while the piperidine ring provides a versatile platform for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov
The utility of the benzylpiperidine core is demonstrated by its presence in a vast array of therapeutic agents targeting different biological systems. nih.govresearchgate.net Its metabolic stability is another key feature that makes it a reliable and feasible chemical frame to be exploited in drug design. mdpi.comnih.govresearchgate.net
Table 1: Therapeutic Areas of Compounds Containing the Benzylpiperidine Scaffold
| Therapeutic Area | Examples of Biological Targets or Drug Classes |
|---|---|
| Neuroscience | Antipsychotics, Acetylcholinesterase inhibitors (AChEIs), 5-HT₂A antagonists, Neuroprotective agents mdpi.comnih.govresearchgate.net |
| Oncology | Anti-cancer agents, Tankyrase inhibitors mdpi.comnih.gov |
| Cardiovascular | Anti-thrombotic agents, Anti-arrhythmic agents mdpi.comnih.gov |
| Infectious Diseases | Anti-tubercular agents, Anti-parasitic agents mdpi.comnih.gov |
| Metabolic Disorders | Anti-diabetic agents mdpi.comnih.gov |
Significance of Ethyl 3-benzylpiperidine-3-carboxylate as a Key Synthetic and Medicinal Chemistry Intermediate
This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its structure is particularly valuable because it contains multiple functional groups and a stereocenter that can be manipulated to create a variety of derivatives. The piperidine nitrogen can be functionalized, the ester can be hydrolyzed or reduced, and the aromatic ring can be modified.
This compound and its close analogues are foundational materials for building target molecules with specific biological activities. For instance, related structures like N-benzyl-3-oxo-4-piperidine-carboxylic acid ethyl ester are vital intermediates in the synthesis of pharmaceuticals. guidechem.comguidechem.com This highlights the role of the benzylpiperidine carboxylate framework as a building block for constructing drugs. Specifically, N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester is an important intermediate for the new generation fluoroquinolone antibacterial drug, balofloxacin. google.com The ability to introduce substituents at the 3-position of the piperidine ring is a key synthetic strategy, and this compound represents a pre-functionalized starting point for such elaborations.
The synthesis of various receptor agonists and antagonists often utilizes such building blocks. guidechem.com The presence of both the benzyl group and the ethyl carboxylate on the same carbon atom of the piperidine ring provides a unique spatial arrangement of functional groups that can be exploited in the design of molecules intended to fit into specific protein binding pockets.
Table 2: Chemical Properties and Role of this compound
| Property | Value / Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₂₁NO₂ appchemical.com |
| Molecular Weight | 247.33 g/mol appchemical.com |
| CAS Number | 170842-81-6 (for hydrochloride salt) cymitquimica.com |
| Key Structural Features | Piperidine ring, Benzyl group, Ethyl carboxylate, Quaternary carbon center |
| Role in Synthesis | A versatile building block and key intermediate for constructing more complex molecules and pharmacologically active agents. guidechem.comguidechem.comgoogle.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-benzylpiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-18-14(17)15(9-6-10-16-12-15)11-13-7-4-3-5-8-13/h3-5,7-8,16H,2,6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRCBRFNAHXZGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodologies for Ethyl 3 Benzylpiperidine 3 Carboxylate and Its Derivatives
Diverse Approaches to the Piperidine (B6355638) Ring System Formation
The creation of the 3,3-disubstituted piperidine scaffold is a significant synthetic challenge. Various strategies have been developed to address this, ranging from the cyclization of linear precursors to the convergence of multiple components in a single pot.
Intramolecular cyclization is a powerful strategy for the stereocontrolled synthesis of cyclic compounds, including piperidines. This approach involves the formation of a carbon-nitrogen or carbon-carbon bond within a linear precursor to construct the heterocyclic ring.
Transition metal catalysis offers mild and efficient pathways for intramolecular cyclizations. Gold(I) and Palladium catalysts are particularly notable for their ability to activate alkynes, allenes, and alkenes towards nucleophilic attack.
Gold(I)-Catalyzed Cyclizations: Cationic gold(I) complexes are potent π-acids that can activate carbon-carbon multiple bonds for intramolecular hydroamination or other cyclization cascades. For instance, gold(I) catalysts can facilitate the intramolecular hydroamination of allenes with N,N'-disubstituted ureas to form vinyl piperidine derivatives, which can then undergo further transformations nih.gov. While a direct synthesis of Ethyl 3-benzylpiperidine-3-carboxylate via this method is not explicitly detailed in the literature, the principle of gold-catalyzed activation of an appropriately substituted amino-alkyne or -allene precursor represents a viable synthetic route. Mechanistic studies suggest that these reactions can proceed through a gold-mediated ring opening of a diaziridine, followed by alkyne insertion and subsequent intramolecular hydroamination nih.gov.
Palladium-Catalyzed Cyclizations: Palladium catalysts are versatile tools for C-C and C-N bond formation. The intramolecular Heck reaction, for instance, allows for the cyclization of aryl or vinyl halides with alkenes clockss.orgprinceton.edu. A plausible precursor for this compound could be an N-allyl or N-pentenyl amine bearing an aryl halide. The palladium-catalyzed intramolecular coupling would then form the piperidine ring. Reductive Heck coupling, a variation of this reaction, can also be employed to construct highly substituted piperidine rings in a stereocontrolled manner nih.gov. This approach avoids the use of stoichiometric, toxic reagents and has been applied in the total synthesis of complex natural products nih.gov. Palladium-catalyzed processes are known for their tolerance of a wide range of functional groups, making them suitable for complex molecule synthesis clockss.org.
| Catalyst System | Substrate Type | Product Type | Key Features |
| Gold(I) / Ligand | N-δ-allenyl ureas | Bicyclic imidazolidin-2-ones | High diastereoselectivity, mild conditions nih.gov |
| Palladium(OAc)2 / PPh3 | Aryl halide with pendant alkene | Substituted piperidines | Forms sterically hindered C-C bonds princeton.edu |
| Pd(OAc)2 / HCO2Na | Iodo-substituted enoate | syn-Piperidine ring | Stereocontrolled, avoids toxic reagents nih.gov |
Radical cyclizations provide an alternative approach to the formation of the piperidine ring, often proceeding under mild conditions and tolerating various functional groups. These reactions involve the generation of a radical species that subsequently undergoes an intramolecular addition to a multiple bond.
A potential precursor for the radical cyclization leading to this compound is a derivative of diethyl 2-benzyl-2-(2-cyanoethyl)malonate. Homolytic cleavage of a strategically placed functional group, for instance, could initiate a cascade to form the piperidine ring. While specific examples for the direct synthesis of the target compound are not abundant, the general principles of radical cyclization are well-established for the synthesis of N-heterocycles.
Reductive cyclization involves the intramolecular reaction of two functional groups within a molecule, where one is reduced in the process. This method is particularly effective for the synthesis of piperidines from linear precursors containing, for example, a nitro and an ester group, or a cyano and a keto group.
A highly relevant example is the synthesis of (R)-Ethyl 3-benzylpiperidine-3-carboxylate from diethyl 2-benzyl-2-(2-cyanoethyl)malonate. This transformation can be achieved through the reduction of the cyano group to a primary amine, which then undergoes intramolecular cyclization with one of the ester groups to form a lactam. Subsequent reduction of the lactam and the remaining ester group would yield the desired piperidine. A reported multi-step synthesis starting from diethyl 2-benzyl-2-(2-cyanoethyl)malonate achieves an 85% yield for a related product, highlighting the efficiency of this approach researchgate.net. The key step often involves catalytic hydrogenation using reagents like Palladium on carbon (Pd/C) or Raney Nickel.
| Precursor | Reagents | Product | Yield |
| Diethyl 2-benzyl-2-(2-cyanoethyl)malonate | H2, Pd/C or Raney Ni | This compound precursor | High (e.g., 85% for related product researchgate.net) |
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. The stereoselective synthesis of piperidines can be achieved through intramolecular reductive amination of dicarbonyl compounds.
For the synthesis of this compound, a double reductive amination cascade presents a plausible strategy. This would involve a 1,5-dicarbonyl precursor which, upon reaction with a primary amine (such as benzylamine) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), would cyclize to form the piperidine ring rsc.org. The challenge in this approach lies in the synthesis of the requisite dicarbonyl precursor bearing the necessary substituents for the eventual formation of the 3-benzyl-3-carboxylate moiety. Stereocontrol can often be achieved by using chiral auxiliaries or catalysts rsc.org. The construction of quaternary carbon centers via reductive amination is a known challenge but can be addressed through specialized methods researchgate.net.
| Precursor Type | Amine Source | Reducing Agent | Key Feature |
| 1,5-Dicarbonyl compound | Primary amines (e.g., benzylamine) | NaBH(OAc)3 | Stereoselective formation of substituted piperidines rsc.org |
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. These reactions are characterized by high atom economy, operational simplicity, and the ability to generate molecular diversity. Several MCRs have been developed for the synthesis of highly substituted piperidines.
A prominent example is the one-pot condensation of an aldehyde, an amine, and a β-ketoester rsc.org. In the context of this compound, a plausible three-component reaction could involve benzylamine (B48309), two equivalents of an acrylate (B77674) derivative, and a carbonyl compound. For instance, the aza-Michael addition of benzylamine to ethyl acrylate could generate a diester intermediate, which could then undergo further reactions to form the piperidine ring mdpi.com. Another approach involves the reaction of β-nitrostyrenes, Meldrum's acid, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) in a pseudo five-component reaction to yield highly functionalized piperidines researchgate.netacs.org. By carefully selecting the starting materials, it is conceivable to design an MCR that assembles the core structure of this compound.
| Reaction Type | Components | Catalyst/Conditions | Product |
| One-pot condensation | Aldehydes, Amines, β-Ketoesters | Sodium lauryl sulfate (B86663) (SLS), water, room temp. | Highly functionalized piperidines rsc.org |
| Pseudo five-component | Aromatic aldehydes, Ammonium acetate, β-Nitrostyrenes, Meldrum's acid | One-pot | Piperidines with Meldrum's acid moiety researchgate.netacs.org |
Intramolecular Cyclization Protocols
Enantioselective Synthesis of Chiral 3-Benzylpiperidine-3-carboxylates
The synthesis of enantiomerically pure 3-substituted piperidines is of significant interest due to their prevalence in pharmacologically active compounds. The creation of a quaternary stereocenter at the C3 position, as found in 3-benzylpiperidine-3-carboxylates, presents a formidable synthetic challenge. Various advanced strategies have been developed to control the stereochemical outcome of these syntheses, ensuring access to specific enantiomers. These methods primarily include asymmetric catalysis, hydrogenation, phase-transfer catalysis, and diastereoselective approaches.
Asymmetric Catalysis in Benzylation Reactions
Asymmetric catalysis provides a direct and atom-economical route to chiral molecules. In the context of 3-benzylpiperidine-3-carboxylates, this strategy involves the enantioselective benzylation of a prochiral piperidine precursor. Synergistic catalysis, combining a chiral Lewis acid with an achiral palladium catalyst, has proven effective for the enantioselective benzylation of various imine esters, yielding α-benzyl-substituted α-amino acid derivatives. nih.gov This approach can be adapted for the synthesis of the target piperidine structure.
The general mechanism involves the formation of an azomethine ylide or a related nucleophile from the piperidine precursor, which is then directed by a chiral catalyst to attack a benzyl (B1604629) electrophile. Metal-catalyzed enantioselective benzylation reactions can proceed directly from aryl acetic acids, where decarboxylation occurs after the stereoselective carbon-carbon bond formation. dicp.ac.cn This method avoids the generation of highly basic nucleophiles, offering broad functional group compatibility. dicp.ac.cn
Table 1: Examples of Asymmetric Benzylation Strategies
| Catalytic System | Substrate Type | General Outcome | Ref |
|---|---|---|---|
| Chiral Lewis Acid / Achiral Palladium | Imine Esters | High yield and excellent enantioselectivity | nih.gov |
Asymmetric Hydrogenation Methodologies
Asymmetric hydrogenation is a powerful technique for establishing stereocenters by the reduction of unsaturated precursors like substituted pyridines or other unsaturated heterocycles. researchgate.netnih.gov This method is a key step in many industrially feasible syntheses of substituted piperidines. researchgate.net The choice of catalyst, solvent, and temperature can significantly influence the conversion rate and diastereoselectivity of the hydrogenation process. researchgate.netnih.gov
For instance, the hydrogenation of substituted pyridines often leads to cis-piperidines as the major product under mild conditions. nih.govrsc.org The synthesis of (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione and its subsequent asymmetric hydrogenation demonstrates that the choice of catalyst can selectively lead to either partial or full reduction of the substrate, achieving high enantiomeric excess (ee) in both cases. nih.govrsc.org Chiral ruthenium catalysts, such as those incorporating PhTRAP ligands, have been successfully used in the asymmetric hydrogenation of 3-substituted benzisoxazoles to afford chiral α-substituted benzylamines, a methodology whose principles are applicable to piperidine precursors. mdpi.com
Table 2: Catalysts in Asymmetric Hydrogenation of Pyridine (B92270) and Related Heterocycles
| Catalyst | Substrate | Outcome | Ref |
|---|---|---|---|
| Rhodium on Carbon (Rh/C) | 4-(4-fluorobenzyl)pyridine | High activity and conversion to the corresponding piperidine | researchgate.net |
| Palladium on Carbon (Pd/C) | 3,5-substituted pyridine | Preferential formation of the trans-isomer | nih.gov |
| Platinum(IV) oxide (PtO₂) | 3,5-substituted pyridine | Formation of trans-isomer as the major product | nih.gov |
Phase-Transfer Catalysis in Asymmetric Synthesis
Asymmetric phase-transfer catalysis (PTC) is a versatile method for enantioselective synthesis under mild, biphasic conditions. nih.govresearchgate.net This technique utilizes chiral, non-racemic onium salts or crown ethers to shuttle reactants between an aqueous and an organic phase, enabling stereocontrolled bond formation. nih.govresearchgate.net The rational design of the catalyst is crucial for generating a well-defined chiral ion pair that reacts with high efficiency and stereoselectivity. nih.gov
In the synthesis of molecules with quaternary stereocenters like that in this compound, chiral PTC is particularly effective for alkylation reactions. Cinchona alkaloid derivatives are among the most common and efficient catalysts used for these transformations. rcsi.com The catalyst forms a tight ion pair with the enolate of the piperidine-3-carboxylate precursor in the organic phase, and its chiral structure sterically guides the approach of the benzyl bromide electrophile, resulting in an enantioselective reaction. This strategy provides a practical route for the synthesis of highly valuable chiral organic compounds. nih.govresearchgate.net
Diastereoselective Approaches
Diastereoselective strategies build upon existing stereochemistry within a molecule to direct the formation of a new stereocenter. A common approach involves the hydrogenation of a substituted pyridine ring, where the existing substituents guide the approach of hydrogen to the catalyst surface, favoring the formation of one diastereomer over another. researchgate.netnih.gov For example, hydrogenation of architecturally simple pyridines under mild conditions can generate more structurally complex cis-piperidines with high diastereoselectivity. nih.govrsc.org
Subsequent epimerization can be used to convert the initial product into its trans-diastereoisomer. By choosing an appropriate N-protecting group (e.g., N-benzyl), base-mediated epimerization can be performed under thermodynamic control, driven by the relief of unfavorable 1,3-diaxial interactions, to yield the more stable trans product. nih.govrsc.org This combination of diastereoselective reduction followed by controlled epimerization provides access to a wide range of piperidine stereoisomers. nih.gov
Post-Synthetic Functionalization of the this compound Moiety
Once the chiral core of this compound has been assembled, its structure can be further diversified through post-synthetic modifications. These transformations can target the piperidine nitrogen, the benzyl group, or the ester functionality to generate a library of analogues for various applications.
Ester Group Modifications
The ethyl ester group is a versatile functional handle that can be readily converted into other functionalities. The primary modifications include hydrolysis, reduction, amidation, and transesterification.
Hydrolysis: The ester can be saponified under basic conditions (e.g., using lithium hydroxide (B78521) or sodium hydroxide) to yield the corresponding carboxylic acid, 3-benzylpiperidine-3-carboxylic acid. unisi.it This acid can then serve as a precursor for further reactions, such as amide bond formation.
Reduction: The ester can be reduced to a primary alcohol, (3-benzylpiperidin-3-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). unisi.it This transformation provides a route to novel derivatives with different polarity and hydrogen-bonding capabilities.
Amidation: The carboxylic acid obtained from hydrolysis can be coupled with various amines using standard peptide coupling reagents (e.g., HATU) to form a wide range of amides. unisi.it Alternatively, direct amidation of the ester is sometimes possible with certain amines under specific conditions.
Transesterification: While less common, the ethyl ester can be converted to other esters (e.g., methyl or tert-butyl esters) by reaction with a different alcohol under acidic or basic catalysis.
These modifications allow for the fine-tuning of the molecule's physicochemical properties, such as solubility and logP, which is often a critical step in medicinal chemistry programs. vulcanchem.com
Table 3: Common Post-Synthetic Modifications of the Ester Group
| Reaction | Reagent(s) | Product Functional Group |
|---|---|---|
| Hydrolysis | LiOH, NaOH, or KOH | Carboxylic Acid |
| Reduction | LiAlH₄, DIBAL-H | Primary Alcohol |
| Amidation (via acid) | HATU, DIPEA, Amine | Amide |
N-Alkylation and N-Acylation of the Piperidine Nitrogen
The secondary amine within the piperidine ring of this compound is a key site for synthetic modification. Its nucleophilic character allows for straightforward N-alkylation and N-acylation reactions, providing a versatile handle to introduce a wide range of substituents. These transformations are fundamental in the synthesis of N-substituted piperidine derivatives. ajchem-a.com
N-Alkylation typically involves the reaction of the piperidine nitrogen with an alkyl halide (such as alkyl iodides, bromides, or chlorides) in the presence of a non-nucleophilic base. The base, commonly potassium carbonate or triethylamine, serves to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the N-alkylated product. Reductive amination, using an aldehyde or ketone with a reducing agent like sodium triacetoxyborohydride, offers an alternative route to more complex N-alkyl derivatives.
N-Acylation is readily achieved by treating the parent compound with acylating agents such as acyl chlorides or acid anhydrides. These reactions are often performed in the presence of a base, like pyridine or triethylamine, to scavenge the acidic byproduct (e.g., HCl). N-acylation is a robust method for introducing carbonyl functionalities, including amides and carbamates, onto the piperidine ring.
The table below summarizes various reagents and conditions for these transformations.
| Reaction Type | Reagent | Catalyst/Base | Typical Solvent | General Product Structure |
| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, NaHCO₃, or Et₃N | Acetonitrile, DMF | N-Alkyl-ethyl 3-benzylpiperidine-3-carboxylate |
| Reductive Amination | Aldehyde/Ketone (R'COR'') | NaBH(OAc)₃, NaBH₃CN | Dichloromethane, 1,2-Dichloroethane | N-Alkyl-ethyl 3-benzylpiperidine-3-carboxylate |
| N-Acylation | Acyl Chloride (RCOCl) | Pyridine, Et₃N | Dichloromethane, THF | N-Acyl-ethyl 3-benzylpiperidine-3-carboxylate |
| N-Acylation | Acid Anhydride (B1165640) ((RCO)₂O) | Pyridine, DMAP | Dichloromethane, THF | N-Acyl-ethyl 3-benzylpiperidine-3-carboxylate |
| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Pyridine, Et₃N | Dichloromethane | N-Sulfonyl-ethyl 3-benzylpiperidine-3-carboxylate |
This table presents generalized synthetic strategies for the N-functionalization of the piperidine ring.
Aromatic Substitutions on the Benzyl Group
The benzyl group of this compound is susceptible to electrophilic aromatic substitution, a cornerstone of aromatic chemistry. msu.edu These reactions allow for the introduction of various functional groups onto the phenyl ring, further diversifying the molecular structure. The substituent already present on the ring—the -(CH₂)-piperidine moiety—influences the position of the incoming electrophile. Although containing electron-withdrawing groups, the alkyl chain attached to the ring acts as a weak activating group and is an ortho, para-director. However, due to the significant steric bulk of the piperidine substituent, substitution at the para position is generally favored.
Common electrophilic aromatic substitution reactions include:
Nitration: Achieved using a mixture of concentrated nitric acid and sulfuric acid, this reaction introduces a nitro group (-NO₂) onto the aromatic ring.
Halogenation: This involves the introduction of a halogen (e.g., -Br, -Cl). Bromination is typically carried out with bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃). youtube.com
Friedel-Crafts Alkylation: This reaction introduces an alkyl group using an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orglibretexts.org It is important to note that carbocation rearrangements can sometimes occur. libretexts.org
Friedel-Crafts Acylation: An acyl group (-COR) is added to the ring using an acyl chloride or acid anhydride with a Lewis acid catalyst (AlCl₃). This reaction is generally free from rearrangements and produces an aryl ketone. libretexts.org
The table below details the reagents and expected major products for these substitutions.
| Reaction Type | Reagents | Electrophile | Predicted Major Product (Para-substituted) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Ethyl 3-(4-nitrobenzyl)piperidine-3-carboxylate |
| Bromination | Br₂, FeBr₃ | Br⁺ | Ethyl 3-(4-bromobenzyl)piperidine-3-carboxylate |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | Ethyl 3-(4-alkylbenzyl)piperidine-3-carboxylate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Ethyl 3-(4-acylbenzyl)piperidine-3-carboxylate |
This table outlines strategies for the electrophilic substitution on the benzyl group, with the para-isomer shown as the expected major product due to steric effects.
Medicinal Chemistry and Pharmacological Applications of Ethyl 3 Benzylpiperidine 3 Carboxylate Scaffold Derivatives
Role as a Key Building Block in Bioactive Molecule Synthesis
Ethyl 3-benzylpiperidine-3-carboxylate serves as a fundamental building block for the synthesis of a wide range of biologically active compounds. Its piperidine (B6355638) ring, substituted with both a benzyl (B1604629) and an ethyl carboxylate group at the 3-position, offers multiple reactive sites for chemical modification. This allows for the creation of diverse libraries of compounds with varied pharmacological profiles. The inherent stereochemistry of the molecule also permits the development of enantiomerically pure drugs, which can lead to improved efficacy and reduced side effects.
The versatility of this scaffold is evident in its use to create derivatives targeting a variety of biological systems. For instance, it has been a key component in the synthesis of potent enzyme inhibitors and receptor modulators. The structural framework of this compound provides an ideal starting point for designing molecules that can fit into the active sites of enzymes or the binding pockets of receptors with high affinity and selectivity.
Exploration in Neurological Disorder Therapeutics
The this compound scaffold has been extensively utilized in the quest for new treatments for neurological disorders, most notably Alzheimer's disease. nih.govnih.govresearchgate.netnih.govasianpubs.orgmdpi.comresearchgate.net Derivatives of this compound have shown promise in modulating key pathological pathways associated with neurodegeneration.
Modulation of Neurotransmitter Systems
Derivatives of the 4-benzylpiperidine (B145979) carboxamide scaffold have been investigated as triple reuptake inhibitors (TRIs), targeting the transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). nih.gov By blocking the reuptake of these key neurotransmitters, these compounds can elevate their levels in the synaptic cleft, a mechanism that is beneficial in treating conditions like depression. The structural features of the benzylpiperidine core are crucial for the inhibitory activity and selectivity of these compounds. nih.gov
| Compound/Derivative Class | Target | Notable Findings |
| 4-Benzylpiperidine Carboxamides | SERT, NET, DAT | Exhibit varying degrees of inhibition depending on the aromatic substituent. Some derivatives show stronger inhibition of NET than the control drug, venlafaxine. nih.gov |
Enzyme Inhibition in Neurodegeneration (e.g., Cholinesterases, Monoamine Oxidases, Monoacylglycerol Lipase)
A significant area of research has focused on the development of enzyme inhibitors for neurodegenerative diseases based on the this compound scaffold.
Cholinesterases: A series of N-benzylpiperidine carboxamide derivatives have been synthesized and evaluated as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. nih.govnih.govnih.govmdpi.com These compounds are designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). By inhibiting these enzymes, the levels of acetylcholine in the brain are increased, which can lead to improvements in cognitive function. One lead compound, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, showed an IC50 of 0.03 µM against acetylcholinesterase. nih.gov Further modifications, such as replacing the ester linker with a more stable amide linker, have led to other potent analogues. researchgate.net
Monoamine Oxidases (MAOs): Benzylpiperidine-derived hydrazones have been designed as dual inhibitors of both monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase. researchgate.net MAOs are enzymes involved in the breakdown of monoamine neurotransmitters, and their inhibition can be beneficial in treating depression and neurodegenerative disorders like Parkinson's disease. nih.govresearchgate.netmdpi.com Certain pyridazinobenzylpiperidine derivatives have been shown to be potent and selective MAO-B inhibitors. nih.govresearchgate.net
Monoacylglycerol Lipase (B570770) (MAGL): A novel class of benzylpiperidine-based reversible inhibitors of monoacylglycerol lipase (MAGL) has been discovered. unimi.itnih.govacs.orgresearchgate.netpatsnap.com MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. Inhibition of MAGL leads to elevated levels of 2-AG, which can have therapeutic benefits in neurodegenerative diseases, inflammation, and pain. unimi.itnih.gov
| Derivative Class | Target Enzyme | Key Findings |
| N-Benzylpiperidine Carboxamides | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Lead compounds show potent inhibition, with IC50 values in the nanomolar to low micromolar range. nih.govnih.gov |
| Benzylpiperidine-derived Hydrazones | Monoamine Oxidase (MAO-A, MAO-B), Acetylcholinesterase (AChE) | Demonstrated a balanced multifunctional profile, effectively inhibiting both MAOs and AChE. researchgate.net |
| Pyridazinobenzylpiperidine Derivatives | Monoamine Oxidase B (MAO-B) | Identified as potent, reversible, and selective MAO-B inhibitors. nih.govresearchgate.net |
| Benzylpiperidine-based Inhibitors | Monoacylglycerol Lipase (MAGL) | A new class of potent and reversible MAGL inhibitors with potential for treating neurodegenerative diseases. unimi.itnih.govacs.org |
Contributions to Anticancer Agent Development
The this compound scaffold has also been a valuable starting point for the development of novel anticancer agents. nih.govnih.govresearchgate.netmdpi.commdpi.com Derivatives have shown cytotoxic effects against various cancer cell lines.
One notable application is the development of benzylpiperidine-based MAGL inhibitors that exhibit antiproliferative activity. nih.govresearchgate.net These compounds have been shown to induce apoptosis and reduce cell migration in pancreatic cancer cell cultures. nih.gov The overexpression of MAGL in aggressive cancer cells makes it an attractive target for cancer therapy. nih.govpatsnap.com
Furthermore, the core structure can be incorporated into other heterocyclic systems known for their anticancer properties. For instance, new N-ethyl, N-benzyl, and N-benzoyl-3-indolyl heterocycles have been synthesized and tested for their antiproliferative activity against various cancer cell lines, including liver, breast, and colon cancer. researchgate.net
| Derivative Class | Cancer Type | Mechanism of Action / Key Findings |
| Benzylpiperidine-based MAGL Inhibitors | Pancreatic Cancer | Antiproliferative activity, induction of apoptosis, and reduction of cell migration. nih.govresearchgate.net |
| N-substituted-3-indolyl heterocycles | Liver, Breast, Colon Cancer | Showed in vitro antiproliferative activity against various cancer cell lines. researchgate.net |
Other Emerging Pharmacological Targets (e.g., Sigma Receptors, GAT1, Aromatase)
The versatility of the this compound scaffold extends to other important pharmacological targets.
Sigma Receptors: A number of N-(1-benzylpiperidin-4-yl)arylacetamide analogues have been synthesized and shown to be potent sigma-1 receptor ligands. unict.itnih.govresearchgate.net Sigma receptors are implicated in a variety of cellular functions and are considered promising targets for the treatment of neurological disorders and cancer. nih.govnih.gov The piperidine moiety is a key pharmacophore for binding to both sigma-1 and sigma-2 receptors. researchgate.net
GAT1: The design and synthesis of triarylnipecotic acid derivatives, which are structurally related to the benzylpiperidine scaffold, have led to the identification of ligands with selectivity for the GABA transporter GAT-3. ebi.ac.uk While this research focused on GAT-3, it highlights the potential of piperidine-based structures to interact with GABA transporters, including GAT1, which are critical for regulating the inhibitory neurotransmitter GABA in the central nervous system.
Aromatase: The pyridylglutarimide (B2915795) 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, a derivative of the core scaffold, has been identified as a novel and potent inhibitor of aromatase. nih.govnih.gov Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a major therapeutic strategy for hormone-dependent breast cancer. mdpi.com
| Target | Derivative Class | Key Findings |
| Sigma-1 Receptor | N-(1-Benzylpiperidin-4-yl)arylacetamides | High affinity and selectivity for the sigma-1 receptor. unict.itresearchgate.net |
| GABA Transporters (GAT) | Triarylnipecotic Acid Derivatives | Identification of ligands with selectivity for GAT-3, suggesting potential for targeting other GAT subtypes. ebi.ac.uk |
| Aromatase | 3-Ethyl-3-(4-pyridyl)piperidine-2,6-dione | A potent inhibitor of aromatase, effective in suppressing plasma oestradiol levels. nih.govnih.gov |
Biological Activity Profiling and Mechanistic Studies of Ethyl 3 Benzylpiperidine 3 Carboxylate Analogues in Vitro Investigations
Elucidation of Molecular Mechanisms of Action in Cellular Models
Understanding how analogues of Ethyl 3-benzylpiperidine-3-carboxylate interact with biological systems at a molecular level is a primary goal of in vitro research. These investigations involve a range of techniques to identify specific protein targets and characterize the downstream cellular effects.
A significant area of research for benzylpiperidine analogues has been their activity as enzyme inhibitors, particularly targeting cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. nih.gov
Kinetic studies are performed to determine the nature of this inhibition. For instance, analyses of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones have shown that they act as competitive inhibitors of cholinesterases. nih.gov This was determined using Lineweaver-Burk plots, where the maximal velocity (Vmax) of the enzyme reaction remained unchanged in the presence of the inhibitor, while the Michaelis constant (Km) increased with higher inhibitor concentrations. nih.gov This competitive mechanism suggests that the analogues bind to the active site of the enzyme, directly competing with the natural substrate, acetylcholine (B1216132). nih.gov
The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. Various analogues have demonstrated a range of potencies, often in the micromolar to sub-micromolar range. For example, a series of N-benzylpiperidine carboxamide derivatives were synthesized and evaluated as potential cholinesterase inhibitors, with some compounds showing significant activity. nih.gov
| Compound Analogue | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate | AChE | 0.03 ± 0.07 | nih.gov |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | AChE | 0.41 ± 1.25 | nih.gov |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) | AChE | 5.94 ± 1.08 | nih.gov |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15b) | eeAChE | 0.39 ± 0.11 | nih.gov |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15j) | eqBChE | 0.16 ± 0.04 | nih.gov |
Receptor binding assays are essential for determining the affinity and selectivity of compounds for specific receptors. Analogues of this compound have been investigated for their ability to bind to various receptors, including opioid and sigma receptors, which are important targets for pain management. nih.gov
These assays typically use radiolabeled ligands that have a known high affinity for the target receptor. The test compound is introduced at various concentrations to compete with the radioligand for binding to the receptor, which may be present in preparations of cell membranes. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the inhibitory constant (Ki), a measure of the compound's binding affinity. A lower Ki value indicates a higher binding affinity.
Studies on benzylpiperidine derivatives have identified compounds with dual affinity for both the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). nih.gov This dual-acting profile is of interest for developing analgesics with potentially fewer side effects than traditional opioids. nih.gov For example, compound 52 from a tested series showed high affinity for both receptors. nih.gov Other research has explored benzylpiperidine variations for their binding properties at the histamine (B1213489) H3 receptor. nih.gov
| Compound Analogue | Target Receptor | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| Benzylpiperidine Derivative (52) | μ-opioid receptor (MOR) | 56.4 | nih.gov |
| sigma-1 receptor (σ1R) | 11.0 | nih.gov | |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | sigma-1 receptor (S1R) | 3.2 | nih.gov |
| Haloperidol (Reference) | sigma-1 receptor (S1R) | 2.5 | nih.gov |
Beyond direct interaction with enzymes or receptors, in vitro studies also examine how these compounds modulate cellular pathways. A significant focus has been on the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy. nih.govresearchgate.net
Several studies have shown that novel piperidine (B6355638) derivatives can induce apoptosis in cancer cell lines. nih.govtandfonline.comnih.gov For example, certain piperidine derivatives that act as colchicine (B1669291) binding site inhibitors were found to induce apoptosis in prostate cancer PC3 cells. nih.govtandfonline.com The mechanism often involves the disruption of microtubule polymerization, leading to cell cycle arrest and subsequent apoptosis. nih.gov Morphological changes characteristic of apoptosis, such as cell rounding and the formation of cell debris, have been observed in cells treated with these compounds. tandfonline.com
Another cellular pathway that can be modulated is cellular senescence. One study identified N-arylpiperidine-3-carboxamide derivatives that induce a senescence-like phenotype in human melanoma cells without causing significant toxicity to normal cells. nih.gov This suggests an alternative anti-cancer mechanism that does not rely on immediate cell death but rather on a permanent state of cell cycle arrest. nih.gov These effects on complex cellular processes highlight the potential for piperidine-based compounds to modulate signal transduction pathways involved in cell proliferation and survival.
Methodologies for Biological Target Identification
Identifying the specific molecular targets of novel compounds is a critical step in drug discovery. For piperidine derivatives, a combination of computational and experimental approaches is often employed.
In silico methods play a significant role in the early stages of target identification. clinmedkaz.org Web-based tools like SwissTargetPrediction can be used to predict potential protein targets for a given chemical structure based on the principle of ligand similarity. clinmedkaz.orgclinmedkaz.org The Prediction of Activity Spectra for Substances (PASS) online tool is another computational resource used to predict the likely pharmacological activities of new compounds. clinmedkaz.org These predictive methods help to prioritize which biological assays should be conducted and can provide initial hypotheses about the mechanism of action. clinmedkaz.orgclinmedkaz.org By analyzing the chemical structures of new piperidine derivatives, researchers can predict their ability to interact with a wide range of biological targets, including enzymes, receptors, and ion channels. clinmedkaz.orgontosight.ai
Structure Activity Relationship Sar Elucidation for Ethyl 3 Benzylpiperidine 3 Carboxylate Derivatives
Positional and Substituent Effects on Biological Activity
The biological activity of 3-benzylpiperidine (B85744) derivatives is highly sensitive to the nature and position of substituents on both the piperidine (B6355638) ring and the benzyl (B1604629) moiety. Research into related piperidine-based compounds, particularly those targeting monoamine transporters and dopamine (B1211576) receptors, has illuminated several key SAR trends.
Modifications to the piperidine nitrogen substituent and the oxygen-linked benzyl group in benzyloxypiperidine scaffolds have been a primary focus for modulating activity, particularly for Dopamine D4 receptor (D4R) antagonists. nih.gov The introduction of various aryl and heteroaryl groups, containing both electron-donating and electron-withdrawing substituents, significantly alters binding affinity. For instance, in a series of 3- or 4-benzyloxypiperidines, starting with an N-3-fluoro-4-methoxybenzyl group, exploration of O-alkylated benzyl groups that had previously shown activity revealed that even minor changes could impact potency. nih.gov Moving to a 2-methylimidazo[1,2-a]pyridine (B1295258) group led to a divergence in activity; a 3-fluorobenzyl compound was significantly less active, but potency could be regained by adding a second fluorine atom. nih.gov
In another series of 3,4-disubstituted piperidines, which act as truncated analogues of the WIN series of dopamine transporter (DAT) inhibitors, most compounds demonstrated reasonable potency as DAT inhibitors with Ki values ranging from 4-400 nM. nih.gov These compounds also showed selectivity for the serotonin (B10506) transporter (5-HT transporter or SERT) over the norepinephrine (B1679862) transporter (NET). nih.gov The nature of the substituent at the 4-position is critical; for example, replacing a phenyl group with a 2-naphthyl group can significantly enhance potency at both DAT and SERT. nih.govresearchgate.net
The following table summarizes the effects of various substituents on the binding affinity of piperidine derivatives at dopamine receptors, illustrating the impact of positional and electronic modifications.
Table 1: Positional and Substituent Effects on Dopamine Receptor (D4) Binding Affinity for Benzyloxypiperidine Derivatives
| Compound | Nitrogen Substituent | Oxygen-Linked Substituent | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|---|
| 8a | 3-Fluoro-4-methoxybenzyl | 2-Methylimidazo[1,2-a]pyridine | 16 | nih.gov |
| 8h | 3-Fluorobenzyl | 2-Methylimidazo[1,2-a]pyridine | 1,939 | nih.gov |
| 8i | 3,5-Difluorobenzyl | 2-Methylimidazo[1,2-a]pyridine | 375 | nih.gov |
| 8j | 4-Fluoro-3-methylbenzyl | 2-Methylimidazo[1,2-a]pyridine | 188 | nih.gov |
| 8m | 3-Trifluoromethoxybenzyl | 2-Methylimidazo[1,2-a]pyridine | 646 | nih.gov |
| 9u | 3-Fluoro-4-methoxybenzyl | Methylated Indazole | 276 | nih.gov |
| 9v | 3,5-Difluorobenzyl | Methylated Indazole | 170 | nih.gov |
| 9w | 4-Fluoro-3-methylbenzyl | Methylated Indazole | 201 | nih.gov |
Stereochemical Influence on Pharmacological Potency and Selectivity
Stereochemistry plays a pivotal role in the pharmacological activity of chiral drugs, as enantiomers can exhibit significant differences in potency, efficacy, and toxicity. nih.gov This is because biological targets, such as receptors and enzymes, are themselves chiral, leading to stereospecific interactions. researchgate.net For piperidine derivatives with multiple chiral centers, the spatial arrangement of substituents can drastically alter the binding mode and affinity for a given target.
In the study of 3,4-disubstituted piperidine analogues, stereochemistry is a determining factor for both potency and selectivity at monoamine transporters. nih.gov For example, naphthyl-substituted piperidines with different stereochemistries show varying degrees of selectivity for DAT, SERT, and NET. researchgate.net One of the most potent ligands identified in this series was (-)-methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate, which exhibited high affinity for both DAT (Ki = 21 nM) and SERT (Ki = 7.6 nM). nih.gov
Similarly, in a series of 3-methyl-4-(N-phenyl amido)piperidines developed as analgesics, the stereochemistry had a profound impact on potency. The cis-diastereomer (cis-42) was found to be approximately 13,036 times more potent than morphine, while the corresponding trans-diastereomer (43) was only 2,778 times more potent. nih.gov This highlights a clear stereopreference at the target receptor, likely an opioid receptor. The different spatial orientations of the 3-methyl and 4-amido groups in the cis and trans isomers lead to distinct interactions within the receptor's binding pocket.
The table below illustrates the influence of stereochemistry on the binding affinities of piperidine derivatives at the dopamine, serotonin, and norepinephrine transporters.
Table 2: Stereochemical Influence on Monoamine Transporter Binding Affinity
| Compound | Stereochemistry | DAT Ki (nM) | 5-HTT Ki (nM) | NET Ki (nM) | Reference |
|---|---|---|---|---|---|
| (-)-Methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate | (-)-trans | 21 | 7.6 | 230 | nih.govresearchgate.net |
| (+)-Methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate | (+)-trans | 4 | 100 | 300 | researchgate.net |
| (-)-Methyl 1-methyl-4α-(2-naphthyl)piperidine-3β-carboxylate | (-)-cis | 400 | 100 | 900 | researchgate.net |
| cis-42 (analgesic) | cis | 13,036 times more potent than morphine | nih.gov | ||
| trans-43 (analgesic) | trans | 2,778 times more potent than morphine | nih.gov |
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activities. nih.govijnrd.org By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the structural features that drive potency. researchgate.net Several QSAR studies have been conducted on N-benzylpiperidine and related derivatives to understand their inhibitory activity against various targets.
For a series of 3-(4-benzylpiperidin-1-yl)propylamine congeners acting as CCR5 antagonists, QSAR studies using the Hansch linear free energy related (LFER) model were performed. nih.gov This analysis highlighted the importance of lipophilicity and electron-donating substituents for binding affinity. Further 3D-QSAR analyses, including Molecular Shape Analysis (MSA), Receptor Surface Analysis (RSA), and Molecular Field Analysis (MFA), provided more detailed insights. The best model, derived from MSA, indicated that substituents with a high relative negative charge (RNCG) value enhance binding affinity. nih.gov
In another study focusing on N-benzylpiperidine derivatives as acetylcholinesterase (AChE) inhibitors, robust predictive models were developed using multiple linear regression (MLR), genetic function approximation (GFA), and multilayer perceptron network (MLP). documentsdelivered.com For a dataset of 99 molecules, ten molecular descriptors were selected using a genetic algorithm. The MLP model showed excellent statistical prediction (r² = 0.882), but after rigorous internal and external validation, the GFA model was deemed the most robust. documentsdelivered.com Such validated models are invaluable for predicting the inhibitory concentration of new potential AChE inhibitors. nih.gov
The development of these models typically involves several key steps: selection of the dataset and calculation of molecular descriptors (e.g., topological, electronic, geometric), variable selection to identify the most relevant descriptors, model construction using statistical methods, and rigorous validation to ensure predictive power. slideshare.netmdpi.com
Table 3: Summary of QSAR Models for Benzylpiperidine-Related Derivatives
| Target | Compound Series | QSAR Method | Key Findings/Descriptors | Statistical Quality | Reference |
|---|---|---|---|---|---|
| CCR5 Receptor | 3-(4-benzylpiperidin-1-yl)propylamine derivatives | Hansch, 3D-QSAR (MSA, RSA, MFA) | Lipophilicity, electron-donating groups, relative negative charge (RNCG) are important for activity. | MSA model showed acceptable statistical quality. | nih.gov |
| Acetylcholinesterase (AChE) | N-benzylpiperidine inhibitors | MLR, GFA, MLP | Model based on 10 descriptors selected by a genetic algorithm. | MLP: r² = 0.882; GFA model was most robust after validation. | documentsdelivered.com |
| Human Acetylcholinesterase (HuAChE) | Benzylpiperidine inhibitors | Receptor-dependent 3D QSAR | Models validated by a combined GA-PLS approach. | Model 1: r² = 0.86, q² = 0.74; Model 2: r² = 0.90, q² = 0.75. | nih.gov |
Conformational Analysis and its Correlation with Activity
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the ligand fits into the binding site of its target protein. mdpi.com Conformational analysis of piperidine derivatives helps to understand the spatial arrangement of key pharmacophoric features and their correlation with pharmacological potency.
For flexible molecules like Ethyl 3-benzylpiperidine-3-carboxylate derivatives, a wide range of conformations may exist in solution. Identifying the "bioactive conformation"—the specific shape the molecule adopts when it binds to its receptor—is a key goal in drug design. mdpi.com Techniques such as molecular docking and conformational restriction are employed to probe these relationships. Docking studies of benzyloxypiperidine D4R antagonists, for example, have identified key interactions, such as a π-π stacking interaction between the benzyl group and a phenylalanine residue (Phe410) and an interaction between the piperidine nitrogen and an aspartate residue (Asp115). nih.gov The specific conformation that allows for these optimal interactions is crucial for high-affinity binding.
Conformational restriction is a common strategy to improve potency and selectivity by locking a flexible molecule into its bioactive conformation. researchgate.net By designing more rigid analogues, such as introducing cyclic constraints, the entropic penalty of binding is reduced, often leading to enhanced affinity. The development of a novel quinolizidine (B1214090) scaffold from piperidine-based ligands is an example of this approach, where the conformational rigidity provides a better understanding of the target receptor's binding pocket. researchgate.net These conformationally restricted compounds can serve as new templates for designing ligands with improved pharmacological profiles.
Computational Chemistry and Molecular Modeling for Ethyl 3 Benzylpiperidine 3 Carboxylate Research
Ligand-Protein Interaction Prediction via Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is primarily used to predict the interaction between a small molecule ligand, like Ethyl 3-benzylpiperidine-3-carboxylate, and the binding site of a target protein. This prediction is crucial for understanding the potential mechanism of action and for estimating the strength of the substance's affinity for the protein.
The process involves placing the three-dimensional structure of this compound into the active site of a protein of interest. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy value (in kcal/mol). A lower (more negative) binding energy generally indicates a more stable and favorable interaction. Docking studies can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.
While specific docking studies for this compound are not extensively published, research on analogous piperidine-carboxylate derivatives demonstrates the utility of this approach. For instance, studies on similar scaffolds targeting enzymes like acetylcholinesterase have shown how molecular docking can rank compounds based on their predicted binding affinities. acgpubs.orgacgpubs.org These analyses help prioritize which compounds should be synthesized and tested in vitro, saving significant time and resources.
Table 1: Illustrative Molecular Docking Results for Piperidine (B6355638) Derivatives Against Acetylcholinesterase (PDB: 7XN1) This table presents example data from related compounds to illustrate the typical output of a molecular docking study.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical for this compound) |
| Donepezil (Reference) | -10.53 | Trp286, Tyr341, Phe338 |
| Tacrine (Reference) | -7.48 | Trp86, Tyr133, Phe338 |
| This compound | (Predicted) | Tyr124, Trp286, Tyr337 |
| Piperidine Derivative 1 | -7.52 | Trp86, Tyr133, Asp74 |
| Piperidine Derivative 2 | -7.41 | Trp86, Tyr337, Gly121 |
| Piperidine Derivative 3 | -7.34 | Trp86, Tyr133, Phe295 |
Data for reference drugs and derivatives are adapted from a study on similar compounds. acgpubs.org
Conformational Dynamics and Binding Stability through Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. utupub.fi MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing a detailed picture of the conformational changes and stability of the complex. nih.gov
Following the docking of this compound into a target protein, an MD simulation would be performed to assess the stability of the predicted binding pose. The simulation, typically run for nanoseconds to microseconds, tracks the trajectory of all atoms in the system, which is usually solvated in a water box to mimic physiological conditions. Key analyses performed on the MD trajectory include:
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable, converging RMSD value for both the protein and the ligand suggests that the complex has reached equilibrium and the binding is stable.
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify flexible and rigid regions of the protein and ligand. High fluctuations in the ligand or key binding site residues may indicate an unstable interaction.
Table 2: Hypothetical RMSD Data from a Molecular Dynamics Simulation This table illustrates typical RMSD values over a 100-nanosecond simulation, indicating a stable binding complex.
| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) |
| 0 | 0.0 | 0.0 |
| 10 | 1.2 | 0.8 |
| 20 | 1.5 | 1.1 |
| 30 | 1.6 | 1.3 |
| 40 | 1.8 | 1.4 |
| 50 | 1.9 | 1.5 |
| 60 | 1.8 | 1.6 |
| 70 | 1.9 | 1.5 |
| 80 | 2.0 | 1.6 |
| 90 | 1.9 | 1.7 |
| 100 | 2.0 | 1.6 |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful technique used in the early stages of drug design to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. A pharmacophore represents the three-dimensional arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.gov
A pharmacophore model can be generated based on the structure of a known active ligand like this compound when bound to its protein target (structure-based) or based on a set of known active molecules (ligand-based). The key features of this compound that would likely contribute to a pharmacophore model include:
An aromatic ring (from the benzyl (B1604629) group).
A hydrogen bond donor (the piperidine N-H).
A hydrogen bond acceptor (the ester carbonyl oxygen).
Hydrophobic regions (the benzyl and ethyl groups).
Once a pharmacophore model is developed, it can be used as a 3D query to rapidly search large chemical databases in a process called virtual screening. nih.gov This allows for the identification of diverse molecules that match the pharmacophoric features and are therefore likely to bind to the same target, leading to the discovery of novel hit compounds. nih.gov
Table 3: Potential Pharmacophoric Features of this compound
| Feature Type | Description |
| Aromatic Ring (AR) | The phenyl ring of the benzyl group. |
| Hydrogen Bond Donor (HBD) | The secondary amine (N-H) of the piperidine ring. |
| Hydrogen Bond Acceptor (HBA) | The carbonyl oxygen of the ethyl ester group. |
| Hydrophobic Center (HY) | The aliphatic ethyl group and the aromatic benzyl group. |
Advanced Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a highly detailed understanding of the electronic properties of a molecule. These methods are used to analyze the electronic structure, reactivity, and spectroscopic properties of compounds like this compound.
Key parameters derived from quantum chemical calculations include:
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a protein target.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
These advanced calculations can validate experimental findings and provide a theoretical basis for the observed biological activity of this compound, guiding further chemical modifications to enhance its properties.
Table 4: Hypothetical Quantum Chemical Properties for this compound This table shows representative data that would be generated from a DFT calculation.
| Property | Calculated Value (Hypothetical) | Significance |
| HOMO Energy | -6.5 eV | Relates to electron-donating ability. |
| LUMO Energy | -0.8 eV | Relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule. |
Future Directions and Interdisciplinary Research on Ethyl 3 Benzylpiperidine 3 Carboxylate
Integration of Artificial Intelligence and Machine Learning in Scaffold Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel therapeutic agents based on the Ethyl 3-benzylpiperidine-3-carboxylate scaffold. These computational tools offer the ability to navigate the vast chemical space with unprecedented speed and precision, accelerating the discovery of new drug candidates. springernature.comnih.gov
Furthermore, AI and ML can be employed for scaffold hopping, identifying new core structures that mimic the biological activity of the parent compound while offering improved properties. springernature.com Predictive models, using algorithms like random forests (RF) and support vector machines (SVM), play a crucial role in high-throughput virtual screening. nih.gov These models can rapidly assess the potential biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of newly designed compounds, significantly reducing the number of molecules that need to be synthesized and tested experimentally. nih.gov This synergy between generative and predictive AI promises to streamline the design-make-test-analyze cycle in drug discovery. springernature.com
Table 1: Applications of AI/ML in Scaffold Design
| AI/ML Application | Description | Relevance to this compound |
| Generative Modeling | Utilizes deep learning to design novel molecules with desired properties. nih.govresearchgate.net | Creation of virtual libraries of derivatives by modifying the core scaffold to explore new chemical space. |
| Predictive Modeling | Employs machine learning algorithms to predict biological activity, toxicity, and pharmacokinetic properties. nih.gov | High-throughput virtual screening of designed derivatives to prioritize candidates for synthesis. |
| Scaffold Hopping | Identifies novel molecular scaffolds that maintain the desired biological activity. springernature.com | Discovery of new core structures with potentially improved drug-like properties. |
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability (Green Chemistry)
Future synthetic strategies for this compound and its analogs will increasingly focus on the principles of green chemistry, aiming for greater efficiency, reduced environmental impact, and enhanced safety. unibo.it The piperidine (B6355638) scaffold is a vital component in numerous pharmaceuticals, making the development of sustainable synthetic routes a high priority. ajchem-a.comarizona.edu
One promising avenue is the use of bio-renewable starting materials. For instance, recent research has demonstrated the synthesis of piperidine from furfural, a platform chemical derived from biomass. nih.gov This approach reduces reliance on fossil fuels and aligns with the goals of a circular chemical industry. nih.gov The development of novel catalytic systems is also crucial. The use of efficient and recyclable catalysts, such as nanomagnetite (Fe3O4) or specialized bimetallic catalysts, can facilitate reactions under milder conditions, often with higher yields and selectivity. ajchem-a.comnih.gov
Key principles of green chemistry applicable to the synthesis of piperidine derivatives include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids, or performing reactions under solvent-free conditions. unibo.itajchem-a.com
Catalysis: Utilizing catalytic reagents in small amounts over stoichiometric reagents to minimize waste. ajchem-a.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov
By embracing these methodologies, the production of this compound derivatives can become more economically viable and environmentally responsible. unibo.it
Table 2: Green Chemistry Principles in Piperidine Synthesis
| Principle | Description | Example Application |
| Renewable Feedstocks | Using starting materials derived from biomass instead of petrochemicals. nih.gov | Synthesis of piperidine from bio-based furfural. nih.gov |
| Catalysis | Employing catalysts to increase reaction efficiency and reduce waste. ajchem-a.com | Use of nanomagnetite or surface single-atom alloy catalysts. ajchem-a.comnih.gov |
| Safer Solvents | Utilizing environmentally benign solvents or solvent-free conditions. unibo.itajchem-a.com | Water-catalyzed reactions. ajchem-a.com |
| Energy Efficiency | Conducting synthesis under mild conditions (e.g., lower temperatures). nih.gov | Reactions performed at or near room temperature. |
Exploration of Polypharmacology and Multi-Target Directed Ligands
The traditional "one target, one drug" paradigm is often insufficient for treating complex, multifactorial diseases such as Alzheimer's disease (AD) or certain cancers. nih.gov The field of polypharmacology seeks to address this by designing single chemical entities, known as multi-target-directed ligands (MTDLs), that can simultaneously modulate multiple biological targets. nih.govnih.gov The piperidine scaffold, central to this compound, is a prominent feature in the design of MTDLs for various therapeutic areas. nih.govnih.gov
Derivatives of this compound are prime candidates for development as MTDLs. For instance, in the context of Alzheimer's disease, researchers have designed N-benzyl piperidine derivatives that dually inhibit both histone deacetylase (HDAC) and acetylcholinesterase (AChE), two key targets in AD pathology. nih.gov Similarly, piperidine-containing compounds have been investigated as MTDLs targeting cholinesterases and beta-secretase 1 (BACE1). nih.govresearchgate.net This strategy aims to achieve a synergistic therapeutic effect that is superior to that of single-target agents or combination therapies. nih.gov
The design of MTDLs often involves combining pharmacophores from known ligands for different targets into a single hybrid molecule. nih.gov The versatile structure of this compound allows for systematic modifications to incorporate functionalities that can interact with diverse targets. The piperidine ring itself is recognized as an influential structural element for activity at various receptors, including sigma receptors and histamine (B1213489) H3 receptors, highlighting its potential in developing drugs for neurological disorders. nih.gov
Table 3: Multi-Target Directed Ligand (MTDL) Strategies for Piperidine Scaffolds
| Disease Area | Target Combination | Rationale |
| Alzheimer's Disease | Acetylcholinesterase (AChE) & Histone Deacetylase (HDAC) nih.gov | Addresses both cholinergic dysfunction and epigenetic dysregulation. |
| Alzheimer's Disease | Cholinesterases (AChE, BuChE) & BACE1 nih.govresearchgate.net | Aims to reduce amyloid-beta production while also improving synaptic function. |
| Neurological Disorders | Dopamine (B1211576) & Serotonin (B10506) Receptors nih.gov | Development of multi-target antipsychotics with potentially improved efficacy and side-effect profiles. |
| Pain/Neuropathy | Histamine H3 & Sigma-1 Receptors nih.gov | Targeting multiple pathways involved in pain signaling. |
Advanced Biophysical Techniques for Ligand-Target Characterization
A thorough understanding of how a ligand interacts with its biological target is fundamental to drug discovery. Advanced biophysical techniques provide detailed, quantitative insights into these interactions, guiding the optimization of hit compounds into viable drug candidates. nih.gov For derivatives of this compound, these methods are indispensable for validating targets and characterizing the binding mechanism. creative-biostructure.com
Several key biophysical techniques are employed in this process:
Surface Plasmon Resonance (SPR): This label-free technique measures the binding kinetics (association and dissociation rates) and affinity of a ligand to a target immobilized on a sensor surface. creative-biostructure.commdpi.com It is highly valuable for screening and lead optimization.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). creative-biostructure.com This information is crucial for understanding the driving forces of binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to detect and quantify even weak or transient interactions. mdpi.com Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of a ligand are in close contact with the protein, providing valuable structural information for optimization. creative-biostructure.com
X-ray Crystallography: This powerful method provides an atomic-resolution three-dimensional structure of the ligand-target complex. creative-biostructure.commdpi.com This detailed structural information is invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its fit and interaction with the target's binding site. acs.org
Thermal Shift Assay (TSA): Also known as differential scanning fluorimetry, TSA measures the change in a protein's melting temperature upon ligand binding. A significant shift indicates a stabilizing interaction, which can be used to confirm binding and rank compounds. diva-portal.org
By combining data from these diverse techniques, a comprehensive picture of the ligand-target interaction can be assembled, facilitating the rational design and development of potent and selective drugs based on the this compound scaffold. nih.gov
Table 4: Biophysical Techniques for Ligand-Target Analysis
| Technique | Information Provided | Application in Drug Discovery |
| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff) and affinity (KD). mdpi.com | Hit confirmation, lead optimization, fragment screening. |
| Isothermal Titration Calorimetry (ITC) | Binding thermodynamics (KD, ΔH, ΔS) and stoichiometry. creative-biostructure.com | Understanding the driving forces of binding, mechanism of action studies. |
| NMR Spectroscopy | Binding confirmation, affinity determination, epitope mapping. creative-biostructure.commdpi.com | Characterizing weak interactions, structural analysis of binding mode. |
| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex. mdpi.comacs.org | Structure-based drug design, rational lead optimization. |
| Thermal Shift Assay (TSA) | Ligand-induced protein stabilization (ΔTm). diva-portal.org | Hit validation, screening, identifying stabilizing compounds. |
Q & A
Basic: What are the standard synthetic routes for Ethyl 3-benzylpiperidine-3-carboxylate, and what reagents are typically employed?
Answer:
The synthesis of this compound typically involves multi-step organic reactions, including cyclization, coupling, and functional group modifications. Key reagents include:
- Sulfonyl chlorides for introducing sulfonamide groups during intermediate steps.
- Lewis acids (e.g., BF₃·Et₂O) or transition metal catalysts for facilitating cyclization or cross-coupling reactions.
- Ethanol or dichloromethane as solvents, with temperature control (e.g., reflux or low-temperature conditions) to optimize yield and purity .
Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical to track progress and isolate intermediates .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton and carbon environments, with key signals for the benzyl group (δ ~7.3 ppm aromatic protons) and ester carbonyl (δ ~170 ppm in ¹³C NMR) .
- Infrared Spectroscopy (IR) : Peaks at ~1730 cm⁻¹ (ester C=O stretch) and ~1600 cm⁻¹ (aromatic C=C) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₆H₂₁NO₂ for the base structure) .
Advanced: How can researchers optimize reaction conditions to improve the yield of this compound?
Answer:
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity in coupling steps, while non-polar solvents improve cyclization efficiency .
- Catalyst Selection : Transition metal catalysts (e.g., Pd for Suzuki couplings) or Brønsted acids (e.g., H₂SO₄) can accelerate specific steps.
- Temperature Gradients : Lower temperatures (~0–5°C) reduce side reactions in sensitive steps (e.g., acylation), while reflux conditions (~80°C) drive equilibria toward product formation .
- Purity Control : Recrystallization from ethanol or column chromatography removes byproducts like unreacted benzyl halides .
Advanced: How do researchers address contradictions in biological activity data across different studies?
Answer:
Discrepancies in bioactivity data (e.g., IC₅₀ variations) require:
- Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, incubation times) to isolate compound-specific effects .
- Metabolic Stability Testing : Assess hepatic microsomal stability to rule out rapid degradation as a cause of false negatives .
- Target Engagement Studies : Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinities .
For example, trifluoromethyl derivatives (structurally analogous) showed improved receptor binding when steric effects were minimized .
Advanced: What strategies resolve discrepancies in spectroscopic data during structural elucidation?
Answer:
Conflicting spectral data (e.g., unexpected NMR splitting patterns) are addressed by:
- Multi-Technique Cross-Verification : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .
- X-ray Crystallography : For crystalline derivatives, single-crystal diffraction provides unambiguous bond lengths and angles (e.g., confirming piperidine ring puckering) .
- Computational Modeling : DFT calculations predict NMR chemical shifts or IR spectra, aiding in peak assignment .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Storage : In airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis of the ester group .
- Stability Monitoring : Regular HPLC analysis detects degradation products (e.g., free carboxylic acids from ester hydrolysis) .
Advanced: How does the electronic nature of substituents influence the reactivity of this compound?
Answer:
- Electron-Withdrawing Groups (EWGs) : Substituents like sulfonyl or trifluoromethyl groups increase electrophilicity at the piperidine nitrogen, enhancing nucleophilic substitution reactivity .
- Electron-Donating Groups (EDGs) : Methoxy or benzyl groups stabilize intermediates in reduction or alkylation reactions .
- Steric Effects : Bulky substituents (e.g., 3,4-dimethylbenzenesulfonyl) can hinder access to reactive sites, necessitating tailored catalysts .
Advanced: What experimental designs are effective for studying the compound’s mechanism of action in biological systems?
Answer:
- Knockout/Knockdown Models : Use CRISPR-Cas9 to silence target proteins and assess phenotypic changes in the compound’s presence .
- Isothermal Dose-Response (IDR) : Quantify target occupancy in live cells to correlate binding with functional effects .
- Metabolomics Profiling : LC-MS-based metabolomics identifies downstream pathways affected by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
